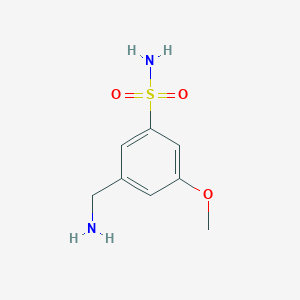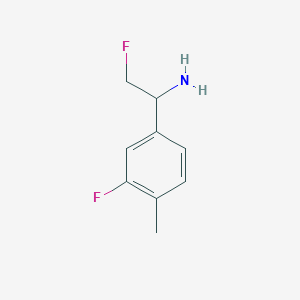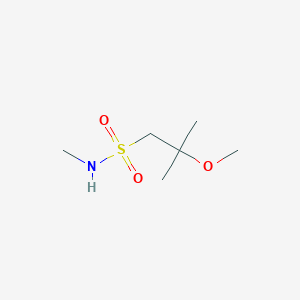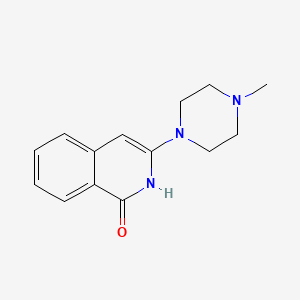
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine is an organic compound characterized by the presence of a fluorinated phenyl group attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1,3-dimethylbutylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1,3-dimethylbutylamine in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the phenyl ring or the amine group, often using agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products include imines or oxides.
Reduction: Products include reduced phenyl derivatives or amines.
Substitution: Products include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
3-(4-Chloro-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methyl-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitro-phenyl)-1,3-dimethyl-butylamine: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-1,3-dimethyl-butylamine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 |
InChI Key |
WEJFOBMXDDEWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)

![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)


![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)

![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
